

A Comprehensive Spectroscopic Guide to 1-(3-Bromo-5-chlorophenyl)ethanone

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Compound of Interest

Compound Name:	1-(3-Bromo-5-chlorophenyl)ethanone
Cat. No.:	B178965

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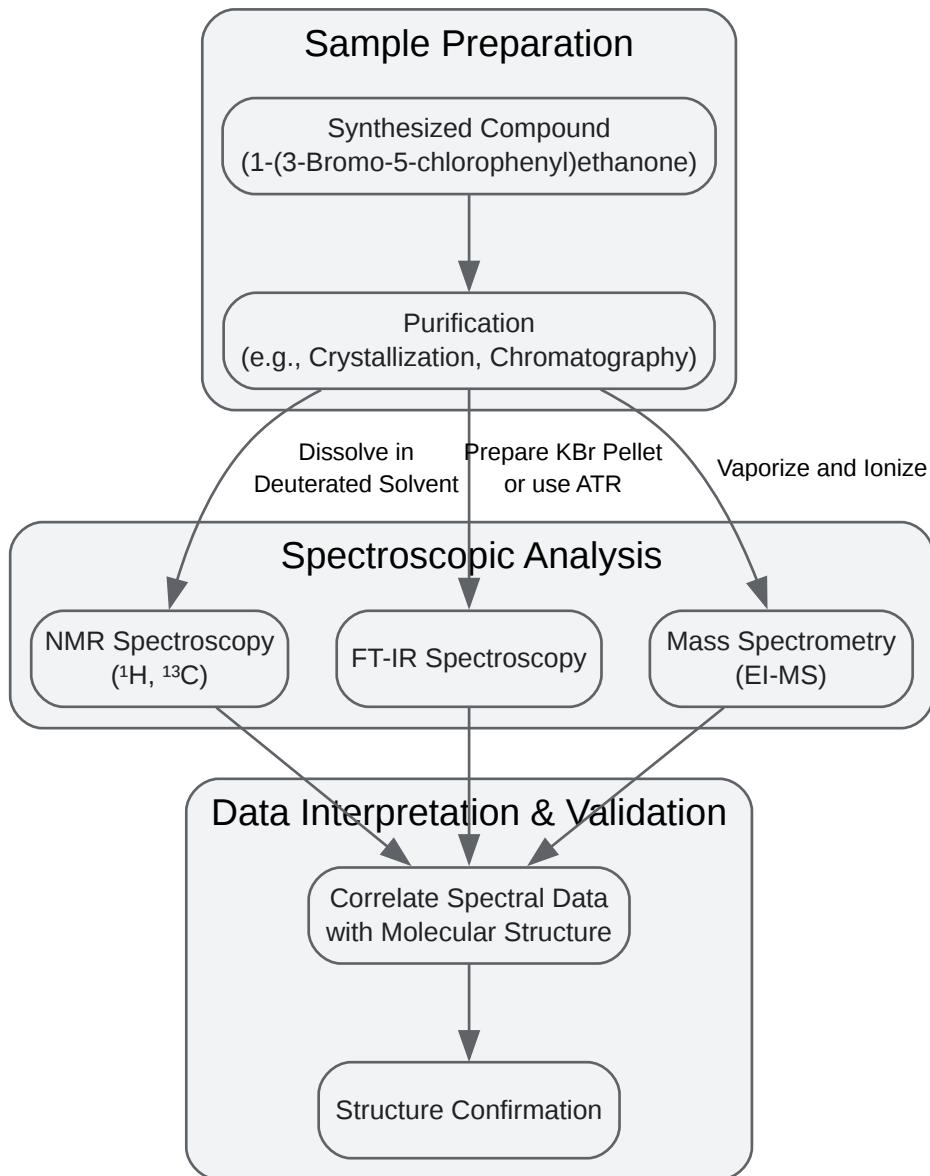
Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. **1-(3-Bromo-5-chlorophenyl)ethanone** is a substituted acetophenone derivative, a class of compounds frequently utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its utility is predicated on the three reactive sites: the carbonyl group, and the bromine and chlorine substituents on the aromatic ring, which can be targeted in various cross-coupling and derivatization reactions.

This technical guide provides an in-depth analysis of the key spectroscopic data required to unambiguously identify and characterize **1-(3-Bromo-5-chlorophenyl)ethanone**. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to present a robust, predictive analysis. This approach not only serves as a reference for this particular molecule but also as an instructional framework for characterizing similarly substituted aromatic ketones. We will explore the causality behind the expected spectral features in Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthetic organic compound like **1-(3-Bromo-5-chlorophenyl)ethanone**.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **1-(3-Bromo-5-chlorophenyl)ethanone** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.^[1] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.^[1]
- Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.^[2]
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is sufficient.
 - Acquisition Time: ~2-4 seconds.
 - Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration (quantification).^[2]
 - Number of Scans: 8 to 16 scans are typically averaged to improve the signal-to-noise ratio.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied. The chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

The structure of **1-(3-Bromo-5-chlorophenyl)ethanone** features two distinct proton environments: the acetyl methyl protons and the aromatic protons.

Caption: Structure of **1-(3-Bromo-5-chlorophenyl)ethanone**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
A	~2.62	Singlet (s)	3H	$-\text{C}(=\text{O})\text{CH}_3$
B	~7.85	Triplet (t), $J \approx 1.8$ Hz	1H	Ar-H (H-4)
C	~7.95	Triplet (t), $J \approx 1.8$ Hz	1H	Ar-H (H-2)
D	~8.10	Triplet (t), $J \approx 1.8$ Hz	1H	Ar-H (H-6)

Interpretation:

- Methyl Protons (A): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is expected around 2.6 ppm, downfield from a typical aliphatic methyl group (~0.9 ppm) due to the deshielding effect of the adjacent carbonyl group.[3]
- Aromatic Protons (B, C, D): Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[4] In this 1,3,5-trisubstituted pattern, all three aromatic protons are distinct.
 - The substituents ($-\text{COCH}_3$, $-\text{Br}$, $-\text{Cl}$) are all electron-withdrawing, which deshields the aromatic protons, shifting them downfield.[4]
 - Splitting Pattern: Each aromatic proton (H-2, H-4, H-6) is coupled to the other two via a four-bond meta-coupling. Meta-coupling constants (^4J) are typically small, in the range of

1-3 Hz.^[5] Therefore, each aromatic proton is expected to appear as a narrow triplet (or more accurately, a doublet of doublets with very similar coupling constants).

- Chemical Shifts: Predicting the exact order is complex, but we can infer their relative positions. The acetyl group is strongly deshielding to the ortho protons (H-2 and H-6). The halogens also have deshielding inductive effects. The proton at H-4 is meta to both the acetyl and chloro groups and ortho to the bromo group. The protons at H-2 and H-6 are ortho to the acetyl group. Due to the strong deshielding effect of the carbonyl group at the ortho positions, H-2 and H-6 are expected to be the most downfield signals.

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Typically, spectra are acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
- Instrument Setup: The analysis is performed on the same spectrometer, tuning the probe to the ¹³C frequency (e.g., 75 MHz on a 300 MHz instrument).
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment with proton noise decoupling (e.g., zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds. Non-protonated (quaternary) carbons have longer relaxation times and may require a longer delay for reliable detection.^[2]
 - Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 256 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

- Processing: Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 triplet at 77.16 ppm).

Predicted ^{13}C NMR Data and Interpretation

The molecule has 8 carbon atoms, but due to the substitution pattern, all are expected to be chemically unique, leading to 8 distinct signals.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~26.7	$-\text{CH}_3$	Acetyl methyl carbon, typical range.[3]
~122.5	C-5 (Ar-C-Br)	Carbon bearing bromine, shifted upfield by heavy atom effect.
~127.0	C-6 (Ar-CH)	Aromatic CH, influenced by ortho $-\text{COCH}_3$ and meta -Br.
~131.5	C-2 (Ar-CH)	Aromatic CH, influenced by ortho $-\text{COCH}_3$ and meta -Cl.
~135.0	C-3 (Ar-C-Cl)	Carbon bearing chlorine.
~136.5	C-4 (Ar-CH)	Aromatic CH, influenced by ortho -Br & -Cl, meta $-\text{COCH}_3$.
~139.0	C-1 (Ar-C-C=O)	Quaternary carbon attached to the acetyl group, deshielded.
~196.5	$-\text{C=O}$	Ketonic carbonyl carbon, highly deshielded.[6]

Interpretation:

- **Carbonyl Carbon:** The carbonyl carbon of a ketone is the most deshielded, typically appearing in the 190-215 ppm region.[6] Conjugation with the aromatic ring shifts it slightly upfield, to around 196.5 ppm.
- **Methyl Carbon:** The acetyl methyl carbon is found in the typical aliphatic region, around 26.7 ppm.[3]
- **Aromatic Carbons:** Aromatic carbons resonate between 120-150 ppm.[7]
 - **C-1 (ipso-carbon):** The carbon attached to the acetyl group (C-1) is quaternary and deshielded by the carbonyl, predicted around 139.0 ppm.
 - **C-3 and C-5:** The carbons directly bonded to the halogens are influenced by their electronegativity and heavy atom effects. C-5 (attached to Br) is expected around 122.5 ppm, while C-3 (attached to Cl) would be further downfield at ~135.0 ppm.
 - **C-2, C-4, C-6:** The protonated aromatic carbons are assigned based on the additive effects of the substituents. Their precise assignment would typically require advanced 2D NMR experiments like HSQC and HMBC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:**
 - Thoroughly dry ~1-2 mg of the compound and ~100-200 mg of spectroscopic grade Potassium Bromide (KBr). KBr is transparent in the mid-IR range.[8][9]
 - Grind the sample and KBr together to a very fine powder using an agate mortar and pestle. This minimizes light scattering.[10]

- Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[8]
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted FT-IR Data and Interpretation

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3080	Medium-Weak	C-H Stretch	Aromatic C-H
~2925	Weak	C-H Stretch	Aliphatic C-H (methyl)
~1690	Strong	C=O Stretch	Aromatic Ketone
~1570, ~1450	Medium	C=C Stretch	Aromatic Ring
~1260	Medium	C-C(=O)-C Stretch	Acetyl Group
~880, ~800	Strong	C-H Out-of-plane bend	Aromatic Substitution
Below 800	Medium	C-Cl, C-Br Stretch	Halogens

Interpretation:

- C=O Stretch: The most characteristic peak in the spectrum will be a strong, sharp absorption around 1690 cm⁻¹. This is typical for a ketone where the carbonyl is conjugated with an

aromatic ring.[6][11] The conjugation lowers the frequency from a typical saturated ketone ($\sim 1715 \text{ cm}^{-1}$) due to a decrease in the double bond character of the C=O bond.[12]

- C-H Stretches: Aromatic C-H stretching vibrations are typically seen as weaker bands just above 3000 cm^{-1} .[13] The aliphatic C-H stretch from the methyl group will appear as a weak band just below 3000 cm^{-1} .
- Aromatic C=C Stretches: The aromatic ring itself gives rise to several characteristic absorptions from C=C bond stretching, typically appearing as a pair of bands in the $1600\text{--}1450 \text{ cm}^{-1}$ region.[13]
- C-H Bending: Strong absorptions in the "fingerprint region" below 900 cm^{-1} are due to C-H out-of-plane bending. The specific pattern can sometimes help confirm the 1,3,5-trisubstitution pattern of the aromatic ring.
- C-Halogen Stretches: The C-Cl and C-Br stretching vibrations appear at lower frequencies, typically below 800 cm^{-1} , and can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation of the molecule, providing a structural fingerprint.[14][15]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or from the output of a Gas Chromatograph (GC). The sample is vaporized by heating under high vacuum.[16]
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion ($\text{M}^+\bullet$).[14]
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

- Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector records the abundance of each ion.

Predicted Mass Spectrum and Interpretation

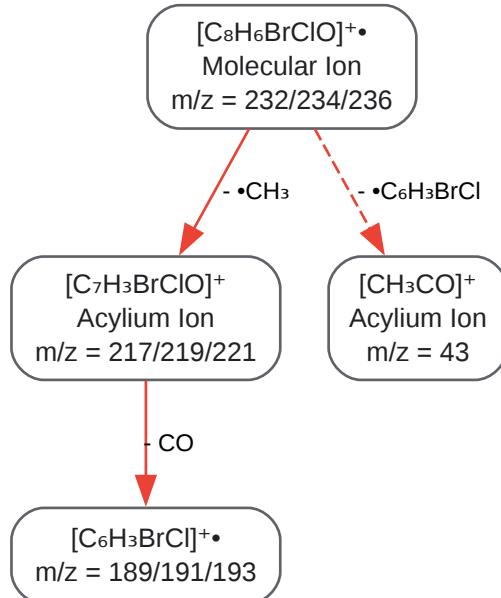
The most informative features are the molecular ion peak, which confirms the molecular weight, and the major fragment ions, which reveal structural motifs.

Isotopic Pattern of the Molecular Ion: A key feature for this molecule is the distinctive isotopic pattern caused by the presence of bromine (^{29}Br : $^{31}\text{Br} \approx 1:1$) and chlorine (^{35}Cl : $^{37}\text{Cl} \approx 3:1$). The molecular ion will appear as a cluster of peaks:

- $\text{M}^{+\bullet}$: $\text{C}_8\text{H}_6^{35}\text{Cl}^{79}\text{BrO} = 231.93$
- $[\text{M}+2]^{+\bullet}$: Contains either ^{37}Cl or ^{31}Br . This will be the most abundant peak in the cluster.
- $[\text{M}+4]^{+\bullet}$: Contains both ^{37}Cl and ^{31}Br .

The relative intensities of the M, M+2, and M+4 peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

Predicted EI-MS Fragmentation Pathway



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Caption: Predicted major fragmentation pathway in EI-MS.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z (for ^{35}Cl , ^{79}Br)	Proposed Fragment	Neutral Loss	Significance
232/234/236	$[\text{C}_8\text{H}_6\text{BrClO}]^{+\bullet}$	-	Molecular Ion ($\text{M}^{+\bullet}$)
217/219/221	$[\text{C}_7\text{H}_3\text{BrClO}]^+$	$\cdot\text{CH}_3$	α -cleavage, loss of the methyl radical. Very common for methyl ketones.[17] [18]
189/191/193	$[\text{C}_6\text{H}_3\text{BrCl}]^{+\bullet}$	CO (from acylium)	Loss of carbon monoxide from the acylium ion.
154/156	$[\text{C}_6\text{H}_3\text{Br}]^{+\bullet}$ or $[\text{C}_6\text{H}_4\text{Cl}]^+$	$\text{C}_2\text{H}_2\text{Cl}$ or $\text{C}_2\text{H}_2\text{Br}$	Loss of chloro- or bromo-acetylene from the aromatic ring fragment.
43	$[\text{CH}_3\text{CO}]^+$	$\cdot\text{C}_7\text{H}_3\text{BrClO}$	Acylium ion, characteristic for acetyl group. Often a base peak.

Interpretation:

- Molecular Ion (m/z 232/234/236): The presence of this cluster confirms the molecular formula and the presence of one Br and one Cl atom. Aromatic systems tend to give relatively stable molecular ions.
- α -Cleavage (m/z 217/219/221): The most favorable fragmentation for ketones is the cleavage of the bond adjacent (alpha) to the carbonyl group.[18] For this molecule, this

involves the loss of a methyl radical ($\bullet\text{CH}_3$, mass 15) to form a very stable substituted benzoyl cation (an acylium ion). This fragment is expected to be highly abundant.

- Loss of CO (m/z 189/191/193): The resulting acylium ion can further fragment by losing a neutral carbon monoxide molecule (CO, mass 28) to yield the dihalophenyl cation.
- Acylium Ion (m/z 43): A peak at m/z 43, corresponding to $[\text{CH}_3\text{CO}]^+$, is a strong indicator of a methyl ketone. Depending on the stability of the other fragments, this could be the base peak (most intense peak) in the spectrum.

Conclusion

The structural identity of **1-(3-Bromo-5-chlorophenyl)ethanone** can be confidently established through a synergistic application of modern spectroscopic techniques. The predicted data provides a clear and consistent portrait of the molecule. ^1H NMR will reveal a simple pattern of one methyl singlet and three meta-coupled aromatic triplets. ^{13}C NMR will confirm the presence of eight unique carbons, including the characteristic downfield carbonyl signal. FT-IR spectroscopy will be dominated by a strong carbonyl absorption around 1690 cm^{-1} , confirming the conjugated ketone functional group. Finally, mass spectrometry will provide definitive proof of the molecular weight and elemental composition (Br and Cl) through its unique isotopic cluster for the molecular ion, while the fragmentation pattern, particularly the loss of a methyl radical, will confirm its identity as a methyl ketone. This comprehensive spectroscopic fingerprint is essential for quality control, reaction monitoring, and regulatory submissions in any research or development context.

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